molecular formula C9H12N2S2 B13253751 2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine

2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine

Cat. No.: B13253751
M. Wt: 212.3 g/mol
InChI Key: MNQSHLCYDNQPND-UHFFFAOYSA-N
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Description

2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine is a chemical compound of significant interest in medicinal chemistry and drug discovery research due to its benzodithiazole core. This structure is closely related to the pharmacologically active benzothiazole class of heterocycles . Benzothiazole derivatives are extensively investigated for their wide spectrum of biological activities, which include serving as potent antitumor agents, neuroprotective compounds, and antimicrobial substances . Specifically, renowned benzothiazole-based molecules like Riluzole (an FDA-approved drug for Amyotrophic Lateral Sclerosis) and Phortress (a well-known antitumor agent) highlight the therapeutic potential of this chemical scaffold . The presence of the amine-functionalized ethyl chain in this compound provides a versatile handle for further chemical modification, making it a valuable building block for researchers developing novel bioactive molecules or molecular probes . It can be utilized in solid-phase synthesis techniques to create more complex structures, such as peptide hybrids, which combine the advantages of the benzodithiazole pharmacophore with other bioactive molecules . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H12N2S2

Molecular Weight

212.3 g/mol

IUPAC Name

2-(4-methyl-1,3,2-benzodithiazol-2-yl)ethanamine

InChI

InChI=1S/C9H12N2S2/c1-7-3-2-4-8-9(7)13-11(12-8)6-5-10/h2-4H,5-6,10H2,1H3

InChI Key

MNQSHLCYDNQPND-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SN(S2)CCN

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of 2-Aminobenzothiazole Derivatives

One common route involves the condensation of 2-aminobenzothiazole with methylating agents or alkyl halides, followed by sulfurization.

Step-by-step process:

  • Preparation of the benzothiazole core: Starting from 2-aminobenzothiazole, which can be synthesized via the condensation of 2-aminothiophenol with formamide derivatives under heating.
  • Introduction of the methyl group: Methylation at the 4-position can be achieved using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate, under reflux conditions.
  • Formation of the benzodithiazole ring: Sulfurization is performed using reagents like Lawesson’s reagent or phosphorus pentasulfide (P4S10), which facilitate the formation of the sulfur bridge, closing the heterocyclic ring.

Reaction conditions:

Step Reagents Solvent Temperature Duration Notes
Methylation CH3I or (CH3O)2SO4 Acetone or DMF Reflux 12-24 hours Excess methylating agent ensures complete substitution
Sulfurization Lawesson’s reagent or P4S10 Toluene or xylene 100-150°C 6-12 hours Promotes ring closure to form benzodithiazole

Outcome: The methylated benzothiazole derivative undergoes sulfurization to yield the benzodithiazole core with the methyl substituent at the 4-position.

Functionalization to Introduce the Ethan-1-amine Side Chain

The side chain, ethan-1-amine, is introduced via nucleophilic substitution or reductive amination:

  • Nucleophilic substitution: The benzodithiazole core bearing a suitable leaving group (e.g., halide) reacts with ammonia or primary amines under reflux.
  • Reductive amination: The aldehyde or ketone precursor reacts with ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.

Sample reaction:

Benzodithiazole derivative with halide group + NH3 → 2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine

Reaction conditions:

Method Reagents Solvent Temperature Duration Notes
Nucleophilic substitution NH3 or RNH2 Ethanol or methanol Reflux 24-48 hours Ensures complete substitution
Reductive amination Aldehyde + NH3 Methanol Room temp to reflux 12-24 hours Followed by reduction with NaBH3CN

Alternative Synthetic Pathways

Research literature also suggests alternative routes involving:

  • Multicomponent reactions (MCRs): Combining heterocyclic precursors with amines and sulfur sources in a single step, often under microwave irradiation or solventless conditions, to improve yields and reduce reaction times.
  • Metal-catalyzed cross-couplings: Using palladium or copper catalysis to attach side chains to pre-formed heterocyclic cores, offering regioselectivity and functional group tolerance.

Data Tables Summarizing Synthetic Conditions

Method Key Reagents Solvent Temperature Time Yield Remarks
Cyclization + methylation 2-aminobenzothiazole, CH3I, Lawesson’s reagent DMF, Toluene Reflux 12-24h 65-75% Well-documented in heterocyclic synthesis
Nucleophilic substitution NH3 Ethanol Reflux 24-48h 60-70% Common for side chain attachment
Multicomponent reaction Heterocyclic precursors + sulfur source Solventless or microwave 100-150°C 1-3h Variable Efficient alternative

Research Outcomes and Applications

  • Photophysical properties: The benzodithiazole derivatives exhibit fluorescence, useful in sensors.
  • Medicinal chemistry: These compounds demonstrate biological activities such as anticancer, antifungal, and enzyme inhibition, which are influenced by synthetic modifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The thiazole ring can participate in electron transfer reactions, influencing various biochemical pathways. The compound may also act as an enzyme inhibitor or receptor modulator, depending on its specific structure and functional groups .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below summarizes key structural and physicochemical differences between the target compound and related analogs:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features/Applications
2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine Benzodithiazole 4-Methyl, ethylamine Not explicitly provided Sulfur-rich heterocycle; potential reactivity in drug design
2-(1,3-Benzothiazol-2-yl)ethan-1-amine Benzothiazole None (parent structure) 178.26 Intermediate for bioactive molecules
1-(4-Methoxyphenyl)-1H-1,3-benzodiazol-2-amine Benzodiazole 4-Methoxyphenyl 239.28 Enhanced hydrogen bonding via methoxy group
2-(1H-1,3-Benzodiazol-1-yl)-1-(4-ethylphenyl)ethan-1-amine Benzodiazole 4-Ethylphenyl, ethylamine C₁₇H₁₉N₃ Increased lipophilicity due to ethyl group
2-(4-Bromo-1H-indol-3-yl)ethan-1-amine Indole 4-Bromo, ethylamine Not provided Nitrogen-rich scaffold; CNS-targeting applications
Metonitazene Benzimidazole 4-Methoxybenzyl, nitro, diethyl C₁₉H₂₀F₃N₅O₂ Pharmacological activity (opioid receptor affinity)

Key Observations :

  • Heterocyclic Core : The benzodithiazole in the target compound provides unique electronic properties due to its two sulfur atoms, which may enhance electrophilic reactivity compared to benzothiazoles or benzodiazoles .
  • Amine Functionality : The ethylamine side chain is a common feature in bioactive compounds, facilitating interactions with biological targets (e.g., enzymes or receptors) .

Physicochemical Properties

  • Solubility : Benzodithiazoles are generally less polar than benzodiazoles due to reduced hydrogen-bonding capacity (fewer nitrogen atoms). The methyl group may enhance lipophilicity compared to unsubstituted analogs.
  • Melting Points : While data for the target compound is unavailable, related compounds (e.g., pyrazole derivatives in ) show melting points ranging from 116–194°C, influenced by substituents and crystallinity.

Biological Activity

2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine is a compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a benzodithiazole moiety, which is known for its diverse biological activities. The synthesis of 2-(4-Methyl-2H-1,3,2-benzodithiazol-2-yl)ethan-1-amine typically involves the reaction of a suitable benzodithiazole derivative with an amine under controlled conditions. The specific synthetic route may vary, but it often includes steps such as:

  • Formation of the Benzodithiazole Core : This involves cyclization reactions that introduce sulfur and nitrogen into the aromatic system.
  • Alkylation : The introduction of the ethylamine side chain is achieved through alkylation reactions.

Antimicrobial Properties

Research indicates that benzodithiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

CompoundActivityTarget Organisms
4-MethylbenzodithiazoleAntibacterialE. coli, Staphylococcus aureus
2-(4-Methylbenzodithiazol)ethan-1-amineAntifungalCandida albicans

Acetylcholinesterase Inhibition

Another important aspect of the biological activity of this compound relates to its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that compounds with a benzodithiazole structure can effectively inhibit AChE activity, which may be attributed to their ability to bind to the enzyme's active site.

Key Findings :

  • IC50 Values : The IC50 value for related benzodithiazole compounds has been reported in the range of 2.7 µM to 10 µM, indicating potent inhibitory effects.
  • Molecular Docking Studies : Computational studies have elucidated binding interactions between these compounds and AChE, suggesting favorable binding conformations.

Case Studies

A notable study conducted by researchers involved synthesizing a series of benzodithiazole derivatives and evaluating their biological activities. Among these derivatives, 3i exhibited the highest AChE inhibitory activity with an IC50 value of 2.7 µM. This study utilized both in vitro assays and molecular docking simulations to confirm the binding affinity and specificity towards AChE.

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